Cas no 1490258-72-4 (5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde)

5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is a heterocyclic compound featuring a fused diazepane and furan ring system, with a reactive aldehyde functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The presence of the 3-oxo-1,4-diazepane moiety enhances its potential as a scaffold for medicinal chemistry applications, including the design of enzyme inhibitors or receptor modulators. The aldehyde group allows for further derivatization via condensation or nucleophilic addition reactions, facilitating the construction of complex molecular architectures. Its well-defined reactivity profile and stability under standard conditions make it a valuable reagent for research and industrial applications.
5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde structure
1490258-72-4 structure
商品名:5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
CAS番号:1490258-72-4
MF:C10H12N2O3
メガワット:208.213882446289
CID:5745208
PubChem ID:65366664

5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • EN300-725350
    • AKOS014702420
    • 5-(3-oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
    • 1490258-72-4
    • 2-Furancarboxaldehyde, 5-(hexahydro-3-oxo-1H-1,4-diazepin-1-yl)-
    • 5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
    • インチ: 1S/C10H12N2O3/c13-7-8-2-3-10(15-8)12-5-1-4-11-9(14)6-12/h2-3,7H,1,4-6H2,(H,11,14)
    • InChIKey: YYJMWGSSHQEBSQ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C=O)=CC=C1N1CC(NCCC1)=O

計算された属性

  • せいみつぶんしりょう: 208.08479225g/mol
  • どういたいしつりょう: 208.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.251±0.06 g/cm3(Predicted)
  • ふってん: 499.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): 15.66±0.20(Predicted)

5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-725350-0.25g
5-(3-oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
1490258-72-4 95.0%
0.25g
$840.0 2025-03-11
Enamine
EN300-725350-10.0g
5-(3-oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
1490258-72-4 95.0%
10.0g
$3929.0 2025-03-11
Enamine
EN300-725350-0.1g
5-(3-oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
1490258-72-4 95.0%
0.1g
$804.0 2025-03-11
Enamine
EN300-725350-5.0g
5-(3-oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
1490258-72-4 95.0%
5.0g
$2650.0 2025-03-11
Enamine
EN300-725350-0.5g
5-(3-oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
1490258-72-4 95.0%
0.5g
$877.0 2025-03-11
Enamine
EN300-725350-2.5g
5-(3-oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
1490258-72-4 95.0%
2.5g
$1791.0 2025-03-11
Enamine
EN300-725350-0.05g
5-(3-oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
1490258-72-4 95.0%
0.05g
$768.0 2025-03-11
Enamine
EN300-725350-1.0g
5-(3-oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde
1490258-72-4 95.0%
1.0g
$914.0 2025-03-11

5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde 関連文献

5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehydeに関する追加情報

Introduction to 5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde (CAS No. 1490258-72-4)

5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, identified by its CAS number 1490258-72-4, belongs to a class of molecules that are being extensively studied for their potential applications in drug discovery and development. The structural composition of this molecule, featuring a furan ring fused with a 1,4-diazepane moiety, makes it a promising candidate for further exploration in medicinal chemistry.

The chemical structure of 5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is characterized by its intricate arrangement of atoms, which includes oxygen and nitrogen heteroatoms. This specific arrangement not only contributes to the molecule's unique electronic properties but also influences its reactivity and biological activity. The presence of a carbonyl group at the 2-position of the furan ring and an oxo group on the diazepane ring adds to its complexity, making it a versatile scaffold for synthetic modifications.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. Among these, the combination of furan and diazepane rings has emerged as a particularly interesting motif due to its potential to interact with biological targets in multiple ways. The compound 5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is no exception and has been the subject of several studies aimed at elucidating its pharmacological properties.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The reactive sites on its structure, particularly the aldehyde group and the oxo group, provide multiple opportunities for further functionalization. This flexibility has allowed researchers to explore various synthetic pathways, leading to the development of derivatives with enhanced biological activity. For instance, modifications at the diazepane ring have been shown to influence binding affinity to certain enzymes and receptors, making this compound a valuable tool in structure-activity relationship (SAR) studies.

The pharmacological profile of 5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde has been investigated in several preclinical studies. These studies have revealed that the compound exhibits promising activity against various biological targets, including enzymes and receptors involved in inflammation and pain signaling. The ability of this molecule to modulate these pathways makes it a potential candidate for the development of new therapeutic agents targeting chronic inflammatory conditions and neuropathic pain.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding mode with biological targets, helping researchers to rationalize its pharmacological effects. These computational approaches have been complemented by experimental techniques such as X-ray crystallography and NMR spectroscopy, which have further elucidated the structural features responsible for its activity.

The synthesis of 5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of key intermediates such as 3-Oxo-1,4-diazepanone and furan aldehydes. These intermediates are then coupled using various coupling strategies, including condensation reactions and palladium-catalyzed cross-coupling reactions. The choice of synthetic route depends on factors such as yield, scalability, and purity requirements.

The importance of high-purity compounds in pharmaceutical research cannot be overstated. The synthesis of 5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde requires stringent control over reaction conditions to ensure that impurities do not interfere with subsequent biological evaluations. Techniques such as chromatography and recrystallization are commonly employed to achieve the desired level of purity. Once synthesized, the compound is subjected to rigorous analytical testing to confirm its identity and quality.

The future prospects for 5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde are bright, with ongoing research aimed at expanding its applications in drug discovery. One area of particular interest is its potential use as a scaffold for designing next-generation therapeutics. By incorporating additional functional groups or modifying existing ones, researchers hope to enhance its potency and selectivity while minimizing side effects.

Another exciting direction is the exploration of this compound's role in combinatorial chemistry and high-throughput screening (HTS). Its structural features make it an ideal candidate for generating libraries of derivatives that can be rapidly screened for biological activity. Such libraries are invaluable tools for identifying lead compounds that can be further optimized into viable drugs.

The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for studying compounds like 5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde. These technologies can predict potential binding interactions and optimize synthetic pathways with unprecedented speed and accuracy. By leveraging these advanced tools, researchers can accelerate their search for novel therapeutic agents.

In conclusion, 5-(3-Oxo-1,4-diazepan-1-y)furan2-carbaldehyde (CAS No.1490258-72-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable asset in the quest for new drugs targeting various diseases. As research continues to uncover more about its properties and potential applications,this compound is poised to play an increasingly important role in the development of innovative therapies.

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